molecular formula C28H40K2O7S2 B12765348 Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt CAS No. 75908-83-7

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt

Cat. No.: B12765348
CAS No.: 75908-83-7
M. Wt: 630.9 g/mol
InChI Key: CSUZQJZQOMWDTR-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is a chemical compound with the molecular formula C28H42O7S2 and CAS number 75908-83-7 . This compound is known for its unique structure, which includes two benzenesulfonic acid groups connected by an oxybis bridge and substituted with 1,1,3,3-tetramethylbutyl groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is unique due to its oxybis bridge and bulky tetramethylbutyl groups, which confer distinct chemical and physical properties. These structural features enhance its surfactant and emulsifying capabilities, making it particularly valuable in industrial and research applications .

Biological Activity

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt (CAS Number: 75908-83-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzenesulfonic acid moiety linked to two bulky tetramethylbutyl groups. This unique structure contributes to its solubility and interaction with biological systems.

Molecular Formula: C20_{20}H38_{38}K2_2O4_4S
Molecular Weight: 422.66 g/mol

Antioxidant Properties

Research has indicated that compounds similar to benzenesulfonic acid derivatives exhibit significant antioxidant activity. For instance, studies have shown that antioxidants can mitigate oxidative stress in various biological models. The dipotassium salt form enhances solubility in aqueous environments, making it an effective candidate for biological applications.

Study Findings
Iwamoto et al. (2008)Demonstrated that similar compounds can catalyze reactions in aqueous media effectively, suggesting potential applications in biological systems.
Mutsuga et al. (2002)Highlighted the antioxidant properties of related compounds in mitigating oxidative damage in cells.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in various cancer cell lines. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study: A study on tyrosine-kinase inhibitor-resistant malignancies indicated that structural analogs of benzenesulfonic acid exhibited significant antiproliferative effects in vitro .

The biological activity of benzenesulfonic acid dipotassium salt may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: The compound may interact with ROS, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression .
  • Cell Membrane Interaction: The bulky tetramethylbutyl groups may facilitate interactions with lipid membranes, enhancing cellular uptake and bioavailability.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary data suggest low toxicity levels; however, comprehensive studies are necessary to delineate the safety margins.

Parameter Value
LD50 (oral, rat)Not established yet
Skin IrritationLow potential

Properties

CAS No.

75908-83-7

Molecular Formula

C28H40K2O7S2

Molecular Weight

630.9 g/mol

IUPAC Name

dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate

InChI

InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

CSUZQJZQOMWDTR-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+]

Origin of Product

United States

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